molecular formula C28H28N2O5 B8655917 4-Butoxy-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)benzamide CAS No. 651054-48-7

4-Butoxy-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)benzamide

Cat. No. B8655917
Key on ui cas rn: 651054-48-7
M. Wt: 472.5 g/mol
InChI Key: DCOWXUMNXYHRGX-UHFFFAOYSA-N
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Patent
US06143764

Procedure details

6,7-Dimethoxy-4-(4-aminophenoxy)quinoline (52 mg) was suspended in triethylamine/methylene chloride (3 ml/2 ml), commercially available 4-butoxybenzoyl chloride (0.07 ml) was added, and the admixture was stirred at room temperature for 30 hours. The reaction mixture was then purified in the same manner as described in Example 62 to obtain 34 mg of the title compound (yield: 41%).
Quantity
52 mg
Type
reactant
Reaction Step One
Quantity
0.07 mL
Type
reactant
Reaction Step Two
Name
triethylamine methylene chloride
Quantity
3 mL
Type
solvent
Reaction Step Three
Yield
41%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[N:9]=[CH:8][CH:7]=[C:6]2[O:15][C:16]1[CH:21]=[CH:20][C:19]([NH2:22])=[CH:18][CH:17]=1.[CH2:23]([O:27][C:28]1[CH:36]=[CH:35][C:31]([C:32](Cl)=[O:33])=[CH:30][CH:29]=1)[CH2:24][CH2:25][CH3:26]>C(N(CC)CC)C.C(Cl)Cl>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[N:9]=[CH:8][CH:7]=[C:6]2[O:15][C:16]1[CH:17]=[CH:18][C:19]([NH:22][C:32]([C:31]2[CH:35]=[CH:36][C:28]([O:27][CH2:23][CH2:24][CH2:25][CH3:26])=[CH:29][CH:30]=2)=[O:33])=[CH:20][CH:21]=1 |f:2.3|

Inputs

Step One
Name
Quantity
52 mg
Type
reactant
Smiles
COC=1C=C2C(=CC=NC2=CC1OC)OC1=CC=C(C=C1)N
Step Two
Name
Quantity
0.07 mL
Type
reactant
Smiles
C(CCC)OC1=CC=C(C(=O)Cl)C=C1
Step Three
Name
triethylamine methylene chloride
Quantity
3 mL
Type
solvent
Smiles
C(C)N(CC)CC.C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the admixture was stirred at room temperature for 30 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was then purified in the same manner

Outcomes

Product
Details
Reaction Time
30 h
Name
Type
product
Smiles
COC=1C=C2C(=CC=NC2=CC1OC)OC1=CC=C(C=C1)NC(=O)C1=CC=C(C=C1)OCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 34 mg
YIELD: PERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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